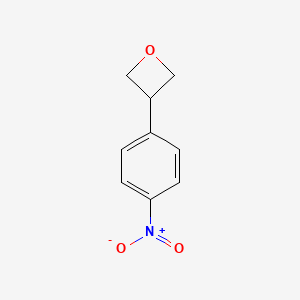

3-(4-Nitrophenyl)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Nitrophenyl)oxetane is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes have been receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond acceptor ability .

Synthesis Analysis

The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method to obtain these structures involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst .Molecular Structure Analysis

Oxetanes are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .Chemical Reactions Analysis

The reactions of 3-substituted oxetanes with nitric acid in dichloromethane or trichloromethane under anhydrous conditions have been investigated . Quantitative conversion to 2-substituted propane-1,3-diol dinitrates occurs .Physical And Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared to other related oxygen heterocycles .Mechanism of Action

Safety and Hazards

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are of increasing importance in drug design and can be found in numerous relevant bioactive molecules . Future research may focus on expanding the scope of oxetanes accessed through various methods and exploring their potential benefits in drug discovery .

properties

CAS RN |

184682-45-9 |

|---|---|

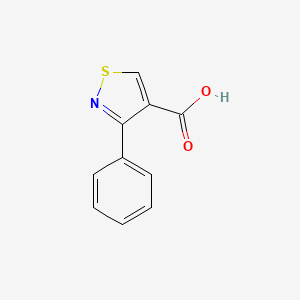

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3-(4-nitrophenyl)oxetane |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |

InChI Key |

HMDOTMHQDAXKKO-UHFFFAOYSA-N |

SMILES |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)